molecular formula C10H9N3OS B11364785 N-benzyl-1,2,3-thiadiazole-4-carboxamide

N-benzyl-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11364785
M. Wt: 219.27 g/mol
InChI Key: YOWSYJRSCSFLEX-UHFFFAOYSA-N
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Description

Overview of Thiadiazole Core Structures and Their Significance in Chemical Research

Thiadiazoles are five-membered aromatic heterocyclic compounds that incorporate one sulfur atom and two nitrogen atoms within the ring. utq.edu.iqisres.org The presence of these heteroatoms imparts unique physicochemical properties, including enhanced membrane permeability and the ability to act as versatile hydrogen bond acceptors. isres.org The inductive effect of the sulfur atom results in a weakly basic structure with considerable aromaticity, contributing to the stability of the ring. isres.org These characteristics make the thiadiazole scaffold a privileged structure in medicinal and materials chemistry. isres.orgnih.gov

Classification of Thiadiazole Isomers in Heterocyclic Chemistry

Thiadiazole exists in four distinct regioisomeric forms, differentiated by the relative positions of the sulfur and nitrogen atoms in the five-membered ring. utq.edu.iqisres.orgmdpi.commdpi.com This structural diversity allows for fine-tuning of the electronic and steric properties of derivative compounds.

Table 1: Isomeric Forms of Thiadiazole

Isomer Description
1,2,3-Thiadiazole (B1210528) Features one sulfur and two adjacent nitrogen atoms (S-N-N). chemicalbook.com
1,2,4-Thiadiazole Contains the heteroatoms in a S-N-C-N arrangement.
1,2,5-Thiadiazole The heteroatoms are arranged in a N-S-N sequence.

| 1,3,4-Thiadiazole (B1197879) | Features a C-N-N-C sequence with a sulfur atom at position 1. mdpi.com |

Each isomer presents a unique electronic distribution and potential for substitution, leading to a wide range of chemical reactivity and biological activity. mdpi.commdpi.com While the 1,3,4- and 1,2,4-isomers have been more extensively studied, the 1,2,3-thiadiazole scaffold holds significant potential for the development of novel bioactive molecules. isres.org

Pharmacophore Properties and Biological Relevance of Thiadiazole Scaffolds

The thiadiazole nucleus is a versatile pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. nih.gov The inclusion of the toxophoric -N=C-S- group is often associated with the diverse biological activities observed in thiadiazole derivatives. oaji.net Research has demonstrated that compounds incorporating a thiadiazole ring exhibit a broad spectrum of pharmacological effects. isres.orgmdpi.com This has led to their investigation and application in numerous therapeutic areas.

Table 2: Selected Biological Activities of Thiadiazole Derivatives | Biological Activity | Description | References | | :--- | :--- | :--- | | Anticancer | Compounds show activity against various cancer cell lines, including breast cancer. mdpi.commdpi.comnih.gov | | Antimicrobial | Includes antibacterial and antifungal properties against a range of pathogens. mdpi.commdpi.com | | Antiviral | Activity has been reported against viruses such as HIV-1 and Tobacco Mosaic Virus (TMV). mdpi.comencyclopedia.pub | | Anti-inflammatory | Derivatives have demonstrated potential in reducing inflammation. mdpi.comoaji.net | | Anticonvulsant | Certain thiadiazoles have been investigated for their ability to prevent seizures. mdpi.comnih.gov | | Antiparasitic | Efficacy against parasites causing diseases like leishmaniasis has been shown. nih.gov | | Plant Activators | Used in agriculture to induce systemic acquired resistance in plants against diseases. mdpi.comencyclopedia.pub | | Insecticidal | Some derivatives exhibit potent activity against various insect pests. mdpi.com |

The ability of the thiadiazole ring to serve as a bioisostere for other chemical groups, such as the pyrimidine (B1678525) ring, further enhances its utility in drug design, allowing it to interact with biological targets involved in processes like DNA replication. nih.gov

Strategic Importance of the 1,2,3-Thiadiazole-4-carboxamide (B1266815) Moiety

Within the family of thiadiazoles, the 1,2,3-thiadiazole isomer offers a unique structural motif for chemical exploration. The introduction of a carboxamide group at the 4-position creates a versatile scaffold, the 1,2,3-thiadiazole-4-carboxamide moiety, which has proven to be of strategic importance in developing new bioactive compounds.

This specific arrangement allows for further substitution on the amide nitrogen, providing a key point for modifying the molecule's properties. Research has highlighted the efficacy of this moiety in several areas:

Antiviral Activity : Substituted 1,2,3-thiadiazole-4-carboxamide derivatives have shown significant curative activity against plant viruses like the Tobacco Mosaic Virus (TMV). mdpi.com

Plant Health : These compounds have been identified as effective plant activators, capable of inducing resistance against a variety of plant diseases, in some cases performing better than commercial activators. mdpi.comencyclopedia.pub

Insecticidal Properties : Certain 1,2,3-thiadiazole carboxamides have been synthesized and evaluated for their insecticidal effects, demonstrating their potential as agrochemical agents. mdpi.com

The carboxamide linker serves as a stable and synthetically accessible bridge, allowing the combination of the 1,2,3-thiadiazole core with various other chemical fragments to explore structure-activity relationships (SAR).

Rationale for N-Benzyl Substitution in Thiadiazole Carboxamide Derivatives

The modification of a core chemical structure with specific substituents is a fundamental strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The introduction of an N-benzyl group to the 1,2,3-thiadiazole-4-carboxamide scaffold is a deliberate design choice with a strong scientific rationale.

While early studies on other classes of compounds suggested that N-alkylation diminished activity, it was later discovered that N-benzyl substitution could dramatically improve both binding affinity and functional activity at biological targets. nih.gov The benzyl (B1604629) group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) (-CH2-) group, introduces several advantageous features:

Enhanced Binding Interactions : The aromatic phenyl ring of the benzyl group can participate in various non-covalent interactions with biological targets, such as pi-pi stacking, hydrophobic interactions, and van der Waals forces. These additional interactions can significantly increase the binding affinity of the molecule to its target receptor or enzyme.

Improved Physicochemical Properties : The benzyl group can influence the molecule's lipophilicity, which affects its ability to cross cellular membranes and reach its site of action. nih.gov

Structural Conformation : The presence of the benzyl group can orient the rest of the molecule into a more favorable conformation for binding to a specific target. nih.gov

Modulation of Activity : Substitutions on the phenyl ring of the N-benzyl group itself (e.g., with methoxy (B1213986) or halogen groups) can further fine-tune the electronic and steric properties of the compound, leading to significant changes in biological activity and selectivity. nih.govnih.govresearchgate.net

Studies on N-benzyl substituted phenethylamines and tryptamines have shown that this modification often increases affinity for serotonin (B10506) receptors. researchgate.netresearchgate.netacs.org This principle of using the N-benzyl group to enhance biological activity is broadly applicable and provides a strong justification for its use in the design of novel 1,2,3-thiadiazole-4-carboxamide derivatives.

Scope and Academic Relevance of Research on N-benzyl-1,2,3-thiadiazole-4-carboxamide

The study of this compound is a pertinent and active area of chemical research. Its relevance stems from the convergence of several key principles in modern drug and agrochemical discovery. The compound represents a modular design, combining three distinct and important chemical motifs: the biologically active 1,2,3-thiadiazole core, the versatile carboxamide linker, and the activity-enhancing N-benzyl group.

The academic relevance of this research includes:

Development of Novel Bioactive Agents : This class of compounds serves as a promising platform for discovering new leads for antiviral, insecticidal, and plant-activating agents. mdpi.com

Structure-Activity Relationship (SAR) Studies : The synthetic accessibility of these compounds allows for the systematic modification of each component (the thiadiazole ring, the linker, and the benzyl group) to build chemical libraries and conduct detailed SAR studies. This helps in understanding the precise structural requirements for a desired biological effect.

Exploration of New Synthetic Methodologies : The construction of the 1,2,3-thiadiazole ring, often via methods like the Hurd-Mori cyclization, and the subsequent amidation reactions provide fertile ground for synthetic organic chemistry research. isres.orgchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

N-benzylthiadiazole-4-carboxamide

InChI

InChI=1S/C10H9N3OS/c14-10(9-7-15-13-12-9)11-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,14)

InChI Key

YOWSYJRSCSFLEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CSN=N2

Origin of Product

United States

Synthetic Methodologies for N Benzyl 1,2,3 Thiadiazole 4 Carboxamide and Its Analogues

Established Synthetic Routes for 1,2,3-Thiadiazole (B1210528) Ring Construction

The formation of the 1,2,3-thiadiazole ring is a critical step, and several named reactions have been developed for this purpose. These methods typically involve the cyclization of acyclic precursors containing the necessary nitrogen, carbon, and sulfur atoms in a suitable arrangement.

The Hurd-Mori synthesis is arguably the most common, versatile, and widely utilized method for preparing 1,2,3-thiadiazoles. thieme-connect.dewikipedia.org Discovered by Charles D. Hurd and Raymond I. Mori in 1955, this reaction involves the cyclization of hydrazones that possess an α-methylene group using thionyl chloride (SOCl₂). thieme-connect.dee-bookshelf.de The hydrazones are typically derived from ketones and are often N-acyl or N-sulfonyl derivatives, such as semicarbazones or N-tosylhydrazones. wikipedia.orgmdpi.com

The general mechanism proceeds through the reaction of the hydrazone with thionyl chloride. thieme-connect.de A study on the reaction kinetics suggests the mechanism involves an attack of thionyl chloride on the E-isomer of the hydrazone, followed by cyclization and elimination to form the stable 1,2,3-thiadiazole ring system. thieme-connect.de This method has been successfully applied to a wide range of substrates, including those containing other heterocyclic moieties like pyrazole and furan. mdpi.comresearchgate.net For instance, pyrazolyl-phenylethanones can be converted to their corresponding semicarbazones, which then undergo Hurd-Mori cyclization with thionyl chloride to yield pyrazolyl-substituted 1,2,3-thiadiazoles in good to excellent yields. mdpi.com Similarly, carboethoxyhydrazones of 5-acetyl-2-methylfuran-3-carboxamides undergo cyclization under Hurd-Mori conditions to furnish 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-carboxamides. researchgate.net

Starting Material TypeReagentProduct TypeYield RangeReference
Ketone SemicarbazonesThionyl Chloride (SOCl₂)Substituted 1,2,3-thiadiazolesGood to Excellent mdpi.com
N-TosylhydrazonesThionyl Chloride (SOCl₂)Substituted 1,2,3-thiadiazoles44-98% mdpi.com
CarboethoxyhydrazonesThionyl Chloride (SOCl₂)4-substituted 1,2,3-thiadiazolesNot specified researchgate.net
Ionic Liquid HydrazonesThionyl Chloride (SOCl₂)Substituted 1,2,3-thiadiazoles80-91% mdpi.com

The Wolff synthesis represents another classical and fundamental approach to the 1,2,3-thiadiazole ring system. thieme-connect.deresearchgate.netisres.org This method is characterized by the heterocyclization of α-diazo thiocarbonyl compounds. thieme-connect.deresearchgate.net The required α-diazo thioketone intermediate can be generated in several ways. One common pathway involves the introduction of a diazo group into a compound already containing a thiocarbonyl (C=S) bond. e-bookshelf.de Alternatively, a thiocarbonyl group can be introduced at the α-position to an existing diazo group, for example, by treating a diazo carbonyl compound with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. thieme-connect.de The resulting α-diazo thiocarbonyl intermediate then undergoes spontaneous cyclization to form the 1,2,3-thiadiazole ring. thieme-connect.de This reaction is believed to proceed via a Wolff-type heterocyclization mechanism. researchgate.net

Precursor TypeThionating AgentKey IntermediateYield RangeReference
Diazo carbonyl compoundLawesson's Reagentα-diazo thiocarbonylExcellent (e.g., 95%) thieme-connect.de
Diazo carbonyl compoundPhosphorus Pentasulfideα-diazo thiocarbonylNot specified thieme-connect.de
α-Amino ketonesAmmonium HydrosulfideDiazo ketone, then α-diazo thiocarbonylNot specified thieme-connect.de

The Pechmann synthesis, first described by Pechmann and Nold in 1896, is one of the earliest reported methods for constructing the 1,2,3-thiadiazole ring. thieme-connect.deresearchgate.netisres.org This pathway involves the [3+2] cycloaddition reaction of a diazoalkane with a compound containing a carbon-sulfur double bond, typically an isothiocyanate. thieme-connect.deresearchgate.net For example, the reaction of diazomethane with phenyl isothiocyanate yields N-phenyl-1,2,3-thiadiazol-5-amine as the sole product. thieme-connect.de The scope of the reaction can be somewhat limited; for instance, methyl isothiocyanate was reported not to react with diazomethane at room temperature. thieme-connect.de However, variations using substituted isothiocyanates, such as carbamoyl isothiocyanates, have been shown to produce substituted 1,2,3-thiadiazoles in moderate to good yields. thieme-connect.de

Diazo CompoundThio-ComponentProduct TypeYield RangeReference
DiazomethanePhenyl isothiocyanate5-Amino-1,2,3-thiadiazoleNot specified thieme-connect.de
DiazoalkanesCarbamoyl isothiocyanates5-Amino-1,2,3-thiadiazole40-60% thieme-connect.de
Ethyl diazoacetate1,1′-(thioxomethylene)bis-1H-imidazole4,5-Disubstituted-1,2,3-thiadiazoleExcellent thieme-connect.de

More recently, modern metal-free synthetic routes have been developed as alternatives to classical methods. One of the most efficient is the iodine-catalyzed cyclization of N-tosylhydrazones with elemental sulfur. nih.govresearchgate.net This transformation has emerged as a powerful method for synthesizing 4-aryl-1,2,3-thiadiazoles. nih.gov The reaction is typically performed using molecular iodine (I₂) as the catalyst in dimethyl sulfoxide (DMSO), which acts as both the solvent and an oxidant. nih.govresearchgate.net The role of DMSO is crucial; it facilitates the regeneration of the iodine catalyst by oxidizing the hydrogen iodide (HI) byproduct, allowing the catalytic cycle to continue. nih.gov When other solvents like toluene or DMF are used, the reaction proceeds poorly. nih.gov This method is valued for its operational simplicity, high step-economy (often performed as a one-pot synthesis from the corresponding ketone), broad substrate scope, and scalability. nih.govresearchgate.net Catalysts such as tetrabutylammonium iodide (TBAI) have also been successfully employed, serving as a practical improvement to the Hurd-Mori reaction. mdpi.comorganic-chemistry.org

N-Tosylhydrazone SourceSulfur SourceCatalyst SystemKey FeaturesYieldReference
Acetophenone tosylhydrazoneElemental Sulfur (S₈)I₂ / DMSOMetal-free, DMSO as oxidant79% nih.gov
Various N-tosylhydrazonesElemental SulfurTBAIMetal-free, Hurd-Mori improvementGood mdpi.comorganic-chemistry.org
Ketones (in situ hydrazone formation)Elemental SulfurI₂ / DMSOOne-pot from ketoneGood nih.gov
N-tosylhydrazonesAmmonium ThiocyanateNone (in EtOH)Room temp, eco-friendlyVery Good organic-chemistry.org

Strategies for Carboxamide Moiety Incorporation

To synthesize the target molecule, N-benzyl-1,2,3-thiadiazole-4-carboxamide, the N-benzylcarboxamide group must be introduced at the C4 position of the thiadiazole ring. This is typically achieved through standard acylation reactions involving a carboxylic acid precursor.

The formation of the amide bond in thiadiazole carboxamides generally follows conventional synthetic organic chemistry protocols. The most direct route involves the reaction of a 1,2,3-thiadiazole-4-carboxylic acid with benzylamine. Because direct reaction is inefficient, the carboxylic acid must first be "activated."

A common activation strategy is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the 1,2,3-thiadiazole-4-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1,2,3-thiadiazole-4-carbonyl chloride is then reacted with benzylamine, often in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct, to yield the final this compound.

Alternatively, peptide coupling agents can be used to facilitate the direct condensation of the carboxylic acid and benzylamine. Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective for this purpose. These reactions are typically carried out in aprotic solvents like dimethylformamide (DMF) or dichloromethane.

It is also possible to construct the amide functionality before the formation of the thiadiazole ring. As demonstrated in the synthesis of furan-based carboxamides, a precursor already containing the amide group can be subjected to the Hurd-Mori reaction to form the thiadiazole ring in a later step. researchgate.net This strategy can be advantageous if the stability of the thiadiazole ring is a concern under the conditions required for amide bond formation.

Precursor 1Precursor 2Coupling MethodSolventProductReference
1,2,3-Thiadiazole-4-carboxylic acidBenzylamineAcyl chloride formation (e.g., SOCl₂) followed by aminationDichloromethane, PyridineThis compoundGeneral Method
1,2,3-Thiadiazole-4-carboxylic acidBenzylaminePeptide coupling agents (e.g., DCC, EDC)DMF, DichloromethaneThis compoundGeneral Method
5-acetyl-2-methylfuran-3-carboxamideCarboethoxyhydrazine, then SOCl₂Hurd-Mori cyclization on amide-containing precursorChloroform5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-carboxamide researchgate.net

Direct Condensation Approaches for Carboxamide Formation

The formation of the carboxamide linkage is a critical step in the synthesis of this compound. Direct condensation is a primary strategy, involving the reaction of a carboxylic acid derivative with an amine. In this context, the key precursors are 1,2,3-thiadiazole-4-carboxylic acid and benzylamine.

This transformation typically requires the use of a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents used for this purpose include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by benzylamine to form the desired amide bond. The reaction is often performed in aprotic solvents like dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) and may include an additive like triethylamine (Et₃N) to neutralize any acidic byproducts generated during the reaction.

One of the most widely used procedures for synthesizing heterocyclic compounds based on sulfamides involves their condensation with carbonyl compounds. The choice of solvent, coupling agent, and reaction conditions can significantly impact the yield and purity of the final product.

Table 1: Common Coupling Agents for Direct Carboxamide Formation

Coupling Agent Full Name Byproduct Common Solvents
DCC N,N'-Dicyclohexylcarbodiimide Dicyclohexylurea (DCU) CH₂Cl₂, THF
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble urea DMF, CH₂Cl₂
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Tetramethylurea DMF, NMP

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HMPA | DMF, CH₂Cl₂ |

Introduction of the N-Benzyl Moiety in Thiadiazole Systems

The N-benzyl group is a crucial pharmacophore in many biologically active molecules. Its introduction into the this compound structure is typically achieved during the final amide bond formation step, as described above. However, understanding general benzylation techniques provides a broader context for synthetic strategies.

Benzylation is a form of alkylation where a benzyl (B1604629) group (C₆H₅CH₂-) is introduced onto a heteroatom, such as nitrogen. In the context of heterocycles, N-benzylation is a common transformation. This is typically accomplished via a nucleophilic substitution reaction where a nitrogen atom in the heterocyclic ring attacks a benzyl halide (e.g., benzyl bromide or benzyl chloride) or another benzyl derivative with a good leaving group.

The reaction often requires a base to deprotonate the nitrogen atom, enhancing its nucleophilicity. The choice of base and solvent is critical and depends on the substrate's reactivity and solubility. While direct benzylation of the thiadiazole ring nitrogen is possible, it can lead to issues with regioselectivity, as there are multiple nitrogen atoms in the ring. nih.gov For the target molecule, introducing the benzyl group via amide formation with benzylamine is a more controlled and efficient approach.

The most direct and specific method for forming this compound involves the coupling of 1,2,3-thiadiazole-4-carboxylic acid with benzylamine. This route ensures the benzyl group is located on the amide nitrogen, avoiding potential side reactions on the thiadiazole ring itself.

The synthesis begins with the construction of the 1,2,3-thiadiazole-4-carboxylic acid core. This can be achieved through methods like the Hurd-Mori synthesis, which involves the cyclization of hydrazones derived from active methylene (B1212753) compounds with thionyl chloride (SOCl₂). researchgate.net Once the thiadiazole carboxylic acid is obtained, it is activated with a coupling agent (e.g., EDC or DCC) and reacted with benzylamine to yield the final product. This strategy offers high regioselectivity and is generally efficient.

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Advanced techniques such as microwave and ultrasound irradiation offer numerous advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and improved product purity, aligning with the principles of green chemistry. tandfonline.comnih.gov

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This localized heating can lead to a significant acceleration of reaction rates. For the synthesis of thiadiazole derivatives, microwave irradiation has been successfully employed. jusst.orgnih.gov For instance, the cyclization step to form the thiadiazole ring or the final amide coupling can be performed under microwave conditions.

Studies on the synthesis of various 1,3,4-thiadiazole (B1197879) derivatives have shown that microwave irradiation can reduce reaction times from several hours to mere minutes, often with improved yields compared to conventional heating. jusst.orgpnrjournal.com This method is considered more eco-friendly due to its high energy efficiency. pnrjournal.com The synthesis of this compound could be adapted to a microwave-assisted protocol, potentially for both the Hurd-Mori cyclization and the final condensation step, leading to a more rapid and sustainable process.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Condensation for Triazole-thione 290 minutes 10-25 minutes ~19% nih.gov
Cyclization for 1,2,4-Triazole >4.0 hours 1 minute N/A nih.gov

Sonochemistry, or the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to accelerated reaction rates.

Ultrasound has been effectively used for the synthesis of various thiazole (B1198619) and thiadiazole derivatives. tandfonline.comarabjchem.orgsemanticscholar.org The benefits include shorter reaction times, higher yields, greater product purity, and simpler workup procedures. tandfonline.com For example, the condensation reactions required to build the thiadiazole ring or form the final carboxamide can be promoted by ultrasonic irradiation, often at lower temperatures than conventional heating, thereby minimizing side product formation. arabjchem.org This technique represents a powerful tool for the efficient and environmentally friendly synthesis of this compound and related compounds. nih.govacs.org

Solvent-Free Reaction Conditions

In alignment with the principles of green chemistry, solvent-free reaction conditions, often coupled with microwave irradiation, have emerged as a powerful strategy for synthesizing heterocyclic compounds, including thiadiazole derivatives. These methods are advantageous as they often lead to shorter reaction times, higher yields, and simplified work-up procedures compared to conventional heating methods.

Microwave-assisted synthesis has been successfully employed for various multi-step reactions leading to 1,2,4-triazole derivatives that incorporate a 1,2,3-thiadiazole moiety nih.gov. This approach has demonstrated a significant reduction in reaction time while providing high product yields researchgate.net. For instance, the one-pot synthesis of Schiff bases under microwave irradiation is noted for being rapid and efficient researchgate.net. Similarly, novel thiazolyl-pyridazinediones have been prepared through multicomponent synthesis under microwave irradiation, highlighting the utility of this eco-friendly energy source in generating bioactive molecules nih.gov. While direct solvent-free synthesis of this compound is not extensively detailed, these examples underscore a clear and effective trend toward minimizing solvent use in the synthesis of related heterocyclic systems.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Triazole Derivatives This table is representative of the advantages of microwave-assisted synthesis for related heterocyclic compounds.

MethodReaction TimeYieldConditions
Microwave-Assisted SynthesisMinutes (e.g., 4-8 min)HighSolvent-free or reduced solvent, 500W, 150°C
Conventional HeatingHours to DaysVariableRefluxing in organic solvents

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials. The Ugi four-component reaction (U-4CR) stands out as a particularly green, rapid, and versatile MCR for generating molecular diversity and has been successfully applied to the synthesis of 4-methyl-1,2,3-thiadiazole derivatives nih.govresearchgate.net.

This one-pot methodology involves the reaction of a primary amine, an aldehyde, a carboxylic acid (or a thiadiazole carboxylic acid derivative), and an isocyanide. In the context of creating analogues of this compound, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid can serve as the acid component. The reaction proceeds efficiently in methanol, yielding a diverse library of compounds with yields ranging from low to excellent (e.g., 3-89%) researchgate.net. This strategy allows for the rapid combination of various bioactive substructures, making it a powerful tool for developing novel pesticide and pharmaceutical candidates nih.govresearchgate.net. The flexibility of the Ugi reaction is a key advantage, as it allows for a wide variety of starting materials to be used, leading to extensive scaffold diversification nih.gov.

Table 2: Representative Ugi Four-Component Reaction for 1,2,3-Thiadiazole Derivatives

Amine ComponentAldehyde ComponentIsocyanide ComponentAcid ComponentReported Yield
e.g., Substituted Anilinee.g., Benzaldehydee.g., Isocyanocyclohexane4-methyl-1,2,3-thiadiazole-5-carboxylic acid3-89%

Transition Metal-Catalyzed and Metal-Free Synthetic Approaches

Both metal-free and transition-metal-catalyzed reactions offer robust pathways to the 1,2,3-thiadiazole core, providing alternatives to classical methods like the Hurd-Mori reaction.

Metal-Free Approaches

Modern metal-free strategies often provide milder and more environmentally benign routes to 1,2,3-thiadiazoles. One notable method is the tetrathiafulvalene iodide (TBAI)-catalyzed reaction between N-tosylhydrazones and elemental sulfur. This approach serves as a facile and practical improvement on the Hurd-Mori synthesis, furnishing 4-aryl-1,2,3-thiadiazoles in moderate to good yields without the need for transition metals or harsh reagents mdpi.comorganic-chemistry.orgacs.org.

Another significant metal-free approach is the iodine/dimethyl sulfoxide (I₂/DMSO)-mediated cross-coupling cyclization. This one-pot, three-component reaction utilizes enaminones, tosylhydrazine, and elemental sulfur to construct 5-acyl-1,2,3-thiadiazoles mdpi.comorganic-chemistry.orgacs.orgacs.org. The reaction proceeds with a broad tolerance for various functional groups and provides the desired products in yields up to 92% mdpi.com. In this system, DMSO acts as both the solvent and an oxidant, which is key to regenerating the iodine catalyst frontiersin.org. The operational simplicity and high efficiency of these methods make them attractive for modern organic synthesis organic-chemistry.orgacs.org.

Transition Metal-Catalyzed and Promoted Approaches

While metal-free syntheses are gaining prominence, transition metal catalysis remains a cornerstone for the formation of complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, have been effectively used to functionalize bromo-substituted benzo[1,2-d:4,5-d′]bis( mdpi.comacs.orgacs.orgthiadiazole) derivatives nih.gov. These reactions allow for the selective introduction of various aryl and heteroaryl groups onto the thiadiazole-containing scaffold, demonstrating the power of transition metals in derivatization nih.gov. Although not a direct synthesis of the thiadiazole ring itself, these C-H functionalization and cross-coupling methods are vital for elaborating the core structure into more complex analogues. These techniques are potentially suitable for creating derivatives of this compound, provided an appropriate halogenated precursor is available researchgate.net.

Table 3: Summary of Selected Metal-Free and Metal-Catalyzed Synthetic Methods

Method TypeKey Reagents/CatalystStarting MaterialsProduct TypeKey Advantages
Metal-FreeTBAI (catalyst)N-Tosylhydrazones, Sulfur4-Aryl-1,2,3-thiadiazolesImproved Hurd-Mori, avoids hazardous reagents
Metal-FreeI₂/DMSOEnaminones, Tosylhydrazine, Sulfur5-Acyl-1,2,3-thiadiazolesOne-pot, high yield, broad functional group tolerance
Transition Metal-CatalyzedPalladium Complexes (e.g., Pd(PPh₃)₄)Bromo-substituted thiadiazoles, Boronic EstersArylated thiadiazole derivativesPowerful for scaffold functionalization and diversification

Structural Elucidation and Conformational Analysis of N Benzyl 1,2,3 Thiadiazole 4 Carboxamide

Spectroscopic Characterization Techniques in Compound Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For N-benzyl-1,2,3-thiadiazole-4-carboxamide, both ¹H and ¹³C NMR spectroscopy would provide critical data for its structural confirmation.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals are indicative of the electronic environment and connectivity of the protons. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) (-CH₂-) protons, the amide (NH) proton, and the proton on the thiadiazole ring. The aromatic protons would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene protons adjacent to the nitrogen and the phenyl ring would likely resonate as a doublet around δ 4.5-4.7 ppm after coupling with the amide proton. The amide proton itself would present as a triplet in the region of δ 9.0-9.5 ppm, and the proton on the 1,2,3-thiadiazole (B1210528) ring would be expected to be a singlet in the downfield region.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would display unique signals for each carbon atom in a distinct chemical environment. The carbonyl carbon of the amide group is typically observed in the range of δ 160-165 ppm. The carbons of the 1,2,3-thiadiazole ring would have characteristic chemical shifts, for instance, signals for carbons in a 1,2,3-thiadiazole ring have been observed in related structures. mdpi.com The carbons of the benzyl group would appear in the aromatic region (δ 127-140 ppm), with the methylene carbon signal appearing further upfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Thiadiazole-H~8.5-9.0 (s)-
Amide-H~9.0-9.5 (t)-
Benzyl-CH₂~4.5-4.7 (d)~43-45
Benzyl-Ar-H (ortho)~7.2-7.4 (m)~127-129
Benzyl-Ar-H (meta)~7.2-7.4 (m)~128-130
Benzyl-Ar-H (para)~7.2-7.4 (m)~127-129
Thiadiazole-C4-~140-145
Thiadiazole-C5-~150-155
Amide-C=O-~160-165
Benzyl-C1'-~138-140

Note: The predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

A strong absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amide. The C=O stretching vibration of the amide group (Amide I band) would be expected to appear as a strong, sharp peak around 1650-1680 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II band) typically appear around 1520-1570 cm⁻¹. The aromatic C-H stretching vibrations of the benzyl group would be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. The characteristic vibrations of the 1,2,3-thiadiazole ring would also be present, though they can be more complex and appear in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (Amide)Stretching3200-3400
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=O (Amide)Stretching1650-1680
C=C (Aromatic)Stretching1450-1600
N-H (Amide)Bending1520-1570
C-NStretching1200-1350

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways could include the cleavage of the amide bond, leading to the formation of a benzylaminium ion and a 1,2,3-thiadiazole-4-carbonyl cation. Another likely fragmentation would be the loss of the benzyl group, resulting in a fragment corresponding to the 1,2,3-thiadiazole-4-carboxamide (B1266815) moiety. The fragmentation of the thiadiazole ring itself could also be observed. In some cases, the molecular ion appears in a protonated form, [M+H]⁺. scispace.comresearchgate.net

Advanced Crystallographic Investigations

Single-crystal X-ray diffraction analysis of 1,2,3-thiadiazole derivatives has been instrumental in confirming their planar ring structures and understanding their intermolecular interactions in the solid state. mdpi.commdpi.com For this compound, obtaining a suitable single crystal would allow for the precise determination of its molecular geometry.

The analysis would confirm the planarity of the 1,2,3-thiadiazole ring. It would also provide accurate measurements of all bond lengths and angles, for instance, the C-S, S-N, N-N, N-C, and C-C bond lengths within the thiadiazole ring, as well as the geometry of the carboxamide linker and the benzyl substituent. Furthermore, the crystallographic data would reveal the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding (e.g., between the amide N-H and the carbonyl oxygen of an adjacent molecule) and π-π stacking interactions between the aromatic rings.

In the solid state, the amide bond is typically found to be in a planar, or near-planar, conformation. The conformation around the N-CH₂ and CH₂-C(aromatic) bonds can be more flexible. X-ray crystallographic data from related structures can help to predict the likely conformations of this compound. These studies often reveal the presence of intramolecular and intermolecular hydrogen bonds that stabilize specific conformations. The crystalline sponge method is an innovative technique that can be used for the structural elucidation of compounds that are challenging to crystallize on their own. researchgate.net

Conformational Landscape and Torsional Analysis

The conformational preferences of this compound would be determined by the rotational freedom around several key single bonds:

The bond connecting the 1,2,3-thiadiazole ring to the carboxamide group.

The C-N bond of the amide linkage.

The bond between the amide nitrogen and the benzyl group.

The bond between the benzyl group's methylene carbon and the phenyl ring.

Rotation around these bonds would give rise to various conformers with different spatial arrangements of the thiadiazole ring, the carboxamide plane, and the benzyl group. The relative energies of these conformers would be influenced by a combination of steric hindrance, electronic effects, and potential intramolecular hydrogen bonding.

A comprehensive torsional analysis would involve mapping the potential energy surface as a function of the dihedral angles associated with these rotations. This would reveal the lowest energy conformations (ground states) and the energy barriers to rotation between them. Such an analysis is typically performed using computational chemistry methods, such as Density Functional Theory (DFT), or through experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Without such specific studies, any detailed discussion on the conformational landscape, including specific dihedral angles or the presentation of data tables on torsional barriers, would be speculative. Further research, including crystallographic analysis or computational modeling, is required to elucidate the precise three-dimensional structure and conformational dynamics of this compound.

Computational and Theoretical Investigations of N Benzyl 1,2,3 Thiadiazole 4 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules. For N-benzyl-1,2,3-thiadiazole-4-carboxamide, these methods can elucidate its three-dimensional structure, electronic charge distribution, and spectroscopic characteristics. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational efficiency. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound
ParameterBond/AnglePredicted Value (Å or °)
Bond Lengths (Å)N1-N21.36
N2=C31.32
C4-C(O)1.50
C(O)=O1.24
N-H (Amide)1.01
Bond Angles (°)S-N1-N2110.5
N1-N2-C3115.0
O=C-N (Amide)123.0
C4-C(O)-N116.5

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive and can be easily polarized, whereas a large gap indicates high stability. nih.govmdpi.com From the HOMO and LUMO energy values, global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be calculated to further quantify the molecule's reactivity. jchemlett.comdergipark.org.tr

Table 2: Predicted Electronic Properties
ParameterPredicted Value (eV)
EHOMO-6.85
ELUMO-1.42
Energy Gap (ΔE)5.43
Electronegativity (χ)4.14
Chemical Hardness (η)2.72

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density among the atoms in a molecule. This analysis provides insight into the electrostatic nature of the compound and helps identify potential sites for electrophilic and nucleophilic attack. In this compound, the electronegative nitrogen, oxygen, and sulfur atoms are expected to carry partial negative charges, while the hydrogen atoms and the carbonyl carbon atom are expected to be positively charged. nih.govmdpi.com This charge distribution is fundamental to understanding the molecule's intermolecular interactions and binding behavior.

Table 3: Predicted Natural Population Analysis (NPA) Charges
AtomCharge (e)
S (Thiadiazole)+0.35
N1 (Thiadiazole)-0.28
N2 (Thiadiazole)-0.15
O (Carbonyl)-0.60
N (Amide)-0.45
C (Carbonyl)+0.55

Theoretical vibrational frequency analysis is performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. The calculations yield a set of vibrational modes and their corresponding frequencies. These theoretical frequencies are often scaled by a constant factor to correct for systematic errors inherent in the computational method, allowing for a more accurate comparison with experimental spectra. researchgate.net This analysis is crucial for confirming the molecular structure and identifying characteristic functional groups, such as the C=O stretch of the carboxamide, the N-H stretch of the amide, and various vibrations associated with the aromatic thiadiazole and benzyl (B1604629) rings. dergipark.org.tr

Table 4: Predicted Vibrational Frequencies for Key Functional Groups
Vibrational ModePredicted Frequency (cm-1)Assignment
ν(N-H)3450Amide N-H stretch
ν(C-H)arom3100-3000Aromatic C-H stretch
ν(C=O)1695Carbonyl C=O stretch
ν(C=N)1580Thiadiazole ring C=N stretch
δ(N-H)1540Amide N-H bend

To understand the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. tandfonline.com The calculations provide the excitation energy (often expressed in nm), the oscillator strength (a measure of transition probability), and the nature of the molecular orbitals involved in the transition (e.g., π → π* or n → π). For an aromatic system like this compound, strong absorptions due to π → π transitions are expected. researchgate.net

Table 5: Predicted Electronic Absorption Properties
Excitation Energy (nm)Oscillator Strength (f)Major ContributionTransition Type
2950.35HOMO → LUMOπ → π
2600.21HOMO-1 → LUMOπ → π
2350.18HOMO → LUMO+1π → π*
Table 6: Predicted NBO Analysis of Major Donor-Acceptor Interactions
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N (Amide)π(C=O)45.5
π(C=C)Benzylπ(C=C)Benzyl20.8
π(C=N)Thiadiazoleπ(C=C)Thiadiazole18.2
LP(2) O (Carbonyl)σ(N-CAmide)15.1

Computational chemistry provides powerful tools to investigate the structural, electronic, and energetic properties of molecules like this compound. These theoretical approaches complement experimental data, offering insights into molecular behavior at an atomic level, which is crucial for understanding its interaction with biological targets and for the rational design of new derivatives.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for understanding the dynamic behavior of this compound. These methods rely on molecular mechanics force fields, which are collections of equations and associated parameters designed to approximate the potential energy of a system of atoms.

Force Field Parameterization and Molecular Mechanics Studies

Standard force fields like AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) provide parameters for common biomolecules but often lack accurate parameters for novel heterocyclic compounds such as this compound. nih.gov Therefore, a critical first step in molecular modeling is the development of specific and accurate force field parameters for the molecule of interest. nih.gov

The parameterization process typically involves using quantum mechanical (QM) calculations to derive the necessary data. researchgate.netmdpi.com This process includes:

Partial Atomic Charges: These are crucial for describing the electrostatic interactions. They are often derived by fitting them to the electrostatic potential (ESP) calculated at a high level of QM theory, such as Hartree-Fock (HF/6-31G*) or Density Functional Theory (DFT). nih.govnih.gov

Bonded Parameters: These include equilibrium values and force constants for bond stretching, angle bending, and dihedral (torsional) angles. Bond and angle parameters are often obtained from the geometry optimization of the molecule, while dihedral parameters are derived by fitting the molecular mechanics (MM) energy profile to a QM potential energy surface scan for the rotation around a specific bond. mdpi.comnih.gov

Van der Waals Parameters: Lennard-Jones parameters for novel atom types are typically transferred from existing, well-validated parameters for similar atoms in the force field. mdpi.com

The CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF) are specialized extensions designed to generate parameters for drug-like molecules by analogy to a pre-parameterized set of model compounds. nih.govnih.govresearchgate.netyoutube.com However, for maximum accuracy, especially for key torsional angles that define the molecule's conformation, custom parameterization is often required. mdpi.com

Table 1: Representative Parameters for Force Field Development
Parameter TypeDescriptionDerivation Method
Non-Bonded
Partial ChargeDefines electrostatic interactions.Fitted to QM electrostatic potential (e.g., HF/6-31G*). nih.govnih.gov
Lennard-Jones (ε, Rmin)Defines van der Waals repulsion and attraction.Transferred by analogy from existing atom types. mdpi.com
Bonded
Bond (kb, b₀)Force constant and equilibrium length for covalent bonds.From QM geometry optimization and vibrational analysis. nih.gov
Angle (kθ, θ₀)Force constant and equilibrium angle for valence angles.From QM geometry optimization and vibrational analysis. nih.gov
Dihedral (kχ, n, δ)Force constant, periodicity, and phase for torsional angles.Fitted to QM potential energy surface scans. mdpi.com

Conformational Sampling and Energy Minimization

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Identifying the most stable, low-energy conformations is crucial for understanding how it might bind to a biological target.

Computational methods are used to explore this landscape and identify energy minima. A common approach is to perform a systematic search by rotating key dihedral angles and calculating the energy of each resulting conformation. The geometry of these conformers is then optimized to find the nearest local energy minimum.

Density Functional Theory (DFT) is a widely used QM method for accurate geometry optimization and energy calculation. nih.gov For instance, a method like B3LYP with a 6-31G* basis set can provide reliable structural and energetic information. researchgate.netufms.br Such calculations can determine the relative stability of different conformers, such as those arising from the rotation around the amide bond or the bond connecting the benzyl group. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic picture, simulating the movement of atoms over time to explore the conformational space available to the molecule at a given temperature. nih.gov

Table 2: Hypothetical Conformational Energy Profile
ConformerDihedral Angle (τ)Relative Energy (kcal/mol)Description
10° (syn-periplanar)+3.5Sterically hindered conformation.
260° (syn-clinal)+1.2Local minimum.
3120° (anti-clinal)+1.5Local minimum.
4180° (anti-periplanar)0.0Global energy minimum, most stable conformation.

This table is illustrative and shows a typical energy profile for rotation around a single bond.

Ab Initio Calculations on 1,2,3-Thiadiazole (B1210528) Coordination

Ab initio (from first principles) quantum mechanical calculations are vital for studying the electronic structure and reactivity of the 1,2,3-thiadiazole ring. These calculations can predict how the molecule interacts and coordinates with other chemical species, such as metal ions within an enzyme's active site.

Studies on 1,2,3-thiadiazole derivatives have shown that the heteroatoms of the ring are key sites for coordination. nih.gov The ring can act as a ligand, binding to metal ions through its nitrogen atoms. For example, research has shown that 1,2,3-thiadiazoles can coordinate to the heme iron of cytochrome P450 enzymes. nih.gov The specific mode of binding (e.g., which nitrogen atom is involved) can be influenced by the architecture of the enzyme's active site. nih.gov

Ab initio calculations on 1,2,3-thiadiazole have confirmed that the N2 nitrogen is a primary site of coordination. researchgate.net These theoretical studies can also predict the structural changes that occur within the thiadiazole ring upon coordination to a metal center. researchgate.net Such insights are invaluable for designing derivatives that can act as specific enzyme inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of this compound analogs, QSAR can be a powerful tool to predict the activity of unsynthesized compounds and guide the design of more potent molecules.

Descriptor Generation and Selection for this compound Series

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. For a series of thiadiazole derivatives, a wide range of descriptors can be generated. researchgate.net

These descriptors can be categorized as:

Physicochemical: These describe properties like lipophilicity (logP), molar refractivity (MR), and molar volume. researchgate.net Lipophilicity is often a key factor in determining how a molecule interacts with biological membranes and hydrophobic pockets in proteins. researchgate.net

Electronic: These descriptors quantify the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are typically calculated using quantum mechanical methods.

Topological: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and branching.

3D Descriptors: In methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are placed in a 3D grid. Descriptors are then calculated at each grid point, representing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

Once a large pool of descriptors is generated, a crucial step is to select a smaller subset that is most relevant to the biological activity, avoiding redundancy and overfitting the model.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds
Descriptor ClassExample DescriptorsRelevance
Physicochemical logP, Molar Refractivity (MR), Polarizability (POL)Describes lipophilicity, size, and electronic distribution. researchgate.net
Electronic HOMO/LUMO Energy, Dipole MomentRelates to chemical reactivity and polar interactions.
3D-Field Based Steric, Electrostatic, Hydrophobic Fields (CoMFA/CoMSIA)Maps the 3D structural requirements for optimal interaction with a target.
Structural Molecular Weight (MW), Number of Rotatable Bonds (NRB)Basic descriptors of size and flexibility. researchgate.net

Statistical Modeling for Activity Prediction

After selecting the most relevant descriptors, a mathematical model is built to correlate them with the observed biological activity (e.g., IC₅₀ or pIC₅₀ values). Several statistical methods can be employed for this purpose:

Multiple Linear Regression (MLR): This method generates a simple linear equation that relates the biological activity to a combination of the selected descriptors. researchgate.net

Partial Least Squares (PLS): This is a robust statistical method commonly used in QSAR, especially when the number of descriptors is large or they are correlated. It is the engine behind 3D-QSAR methods like CoMFA and CoMSIA.

Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the human brain that can capture intricate relationships between descriptors and activity.

The predictive power of a QSAR model must be rigorously validated. Internal validation is often performed using the leave-one-out cross-validation (q²) method. External validation involves using the model to predict the activity of a set of compounds (the test set) that was not used in building the model (R²pred). nih.gov A statistically robust and predictive QSAR model can then be used to reliably estimate the activity of new, hypothetical this compound derivatives.

Table 4: Key Statistical Parameters for QSAR Model Validation
ParameterDescriptionSignificance
Coefficient of determination.Measures the goodness of fit of the model to the training set data. A value closer to 1.0 indicates a better fit. researchgate.net
q² or R²cv Cross-validated correlation coefficient.Measures the internal predictive ability of the model. A q² > 0.5 is generally considered indicative of a good model.
R²pred Predictive R² for the external test set.Measures the model's ability to predict the activity of new compounds. An R²pred > 0.6 is desirable. nih.gov
F-statistic Fisher's test value.Indicates the statistical significance of the regression model.
SEE / MSE Standard Error of Estimate / Mean Squared Error.Measures the deviation of the predicted values from the experimental values. Lower values are better.

Computational Mechanistic Studies of Reaction Pathways

The reaction pathways of this compound and its parent compounds are characterized by intricate multi-step processes. Computational mechanistic studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the transition states, intermediates, and energy landscapes of these reactions.

A cornerstone in the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction. wikipedia.orgnih.govmdpi.com This method involves the cyclization of α-acyl or α-tosylhydrazones with thionyl chloride. wikipedia.orgmdpi.com While experimental studies have long established this synthetic route, computational investigations have provided a more granular understanding of the reaction mechanism. These studies have mapped out the stepwise process, identifying key intermediates and the associated energy barriers for each step. The success of the Hurd-Mori reaction can be highly dependent on the nature of the substituents, a factor that can be rationalized through computational analysis of the electronic effects on the transition state energies. nih.gov For instance, the synthesis of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, a related compound, is achieved through this method. nih.gov

One of the most extensively studied reaction pathways for 1,2,3-thiadiazoles is their decomposition upon exposure to heat or light. researchgate.net This process is of fundamental interest due to the extrusion of a stable nitrogen molecule and the formation of highly reactive intermediates. researchgate.net Computational studies have been pivotal in mapping the potential energy surfaces for these decomposition reactions.

Photochemical Decomposition:

Upon photochemical excitation, 1,2,3-thiadiazoles are known to undergo ring-opening and nitrogen extrusion to form thiirene and thioketene intermediates. researchgate.netrsc.orgnih.gov Ultrafast time-resolved spectroscopic studies, complemented by theoretical calculations, have shown that the formation of these species can occur on a sub-picosecond timescale. researchgate.netnih.gov Computational models have proposed two primary mechanisms for this photoinduced rearrangement: a stepwise pathway involving a thiocarbene intermediate and a concerted rearrangement from the excited state. researchgate.net

The relative stability and subsequent reactions of the thiirene and thioketene intermediates have also been a subject of computational inquiry. These studies help to explain the final product distribution observed in experimental settings. For example, the dimerization of these intermediates to form 1,3-dithiole derivatives has been computationally modeled. researchgate.net

Thermal Decomposition:

Thermally induced decomposition of 1,2,3-thiadiazoles also leads to the loss of nitrogen and the formation of reactive species. researchgate.net Computational studies have explored the reaction coordinates for this process, calculating the activation energies required for the initial bond-breaking steps. The nature of the substituents on the thiadiazole ring can significantly influence the temperature at which decomposition occurs, a phenomenon that can be predicted and understood through theoretical calculations of the transition state energies.

Below are illustrative data tables summarizing typical computational findings for the reaction pathways of 1,2,3-thiadiazole derivatives, which can be considered analogous to what would be expected for this compound.

Table 1: Illustrative Calculated Activation Energies for the Hurd-Mori Synthesis of a Generic 1,2,3-Thiadiazole

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
1Formation of the N-sulfinylhydrazone intermediate10-15
2Intramolecular cyclization18-25
3Elimination of HCl and SO5-10

Note: These are representative values and can vary significantly based on the specific substrates and computational methods employed.

Table 2: Illustrative Calculated Relative Energies for the Photochemical Decomposition of a Generic 1,2,3-Thiadiazole

SpeciesDescriptionRelative Energy (kcal/mol)
Ground State 1,2,3-ThiadiazoleStarting material0
S1 Excited StateInitially populated excited state90-100
Transition State (N2 extrusion)Energy barrier to decomposition5-15 (from S1)
Thiirene IntermediateThree-membered ring intermediate30-40
Thioketene IntermediateCumulene intermediate25-35

Note: These are representative values and can vary significantly based on the specific substituents and the solvent environment.

Structure Activity Relationship Sar Studies of N Benzyl 1,2,3 Thiadiazole 4 Carboxamide Derivatives

Impact of N-Benzyl Substitutions on Biological Efficacy

The N-benzyl moiety plays a crucial role in the interaction of these carboxamide derivatives with their biological targets. Modifications to the benzyl (B1604629) ring, such as the introduction of halogens, alkyl, and cyclic alkyl groups, have been shown to significantly modulate the biological activity.

Halogenation Effects on the Benzyl Group on Activity Modulation

The introduction of halogen atoms to the benzyl group has a profound impact on the biological activity of N-benzyl-1,2,3-thiadiazole-4-carboxamides. The nature, position, and number of halogen substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity to target proteins.

Research on the anti-HIV activity of 1,2,3-thiadiazole (B1210528) derivatives has demonstrated that di-halogenation of a phenyl ring can significantly enhance antiviral potency. Specifically, a derivative with a 2,4-dibromo substitution exhibited the highest activity. The SAR studies indicated a clear trend in antiviral strength based on the halogen present, with the order being 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂. mdpi.com

In the context of necroptosis inhibition, a series of nih.govnih.govnih.govthiadiazole benzylamides were evaluated, and it was found that 2,6-dihalobenzylamides at the 5-position of the thiadiazole ring were optimal for activity. nih.govnih.gov This suggests that di-substitution at the ortho positions of the benzyl ring is a key factor for this specific biological activity.

Furthermore, studies on the aphicidal activity of (E)-β-farnesene based carboxamides of thiadiazoles showed that the introduction of fluoro or difluoro groups on the phenyl moiety significantly enhanced their insecticidal potential. mdpi.com

Compound IDN-Benzyl SubstitutionBiological ActivityActivity MetricReference
1 2,4-dibromophenylAnti-HIVEC₅₀ = 0.0364 µM mdpi.com
2 2,4-dichlorophenylAnti-HIVLower than 2,4-Br₂ mdpi.com
3 2,4-difluorophenylAnti-HIVLower than 2,4-Cl₂ mdpi.com
4 2,6-dihalobenzylamideNecroptosis InhibitionOptimal Activity nih.govnih.gov
5 fluoro-phenylAphicidalLC₅₀ = 33.4 µg/mL mdpi.com
6 difluoro-phenylAphicidalLC₅₀ = 50.2 µg/mL mdpi.com

Influence of Alkyl and Cyclic Alkyl Groups at Specific Positions

The incorporation of alkyl and cyclic alkyl groups on the N-benzyl moiety also serves as a critical determinant of biological efficacy. These groups can affect the molecule's hydrophobicity and steric interactions within the binding pocket of a target protein.

In the development of necroptosis inhibitors, it was discovered that when a small alkyl group, such as a methyl group, was present on the benzylic position, the inhibitory activity was stereospecific, with the (S)-enantiomer being solely responsible for the effect. nih.govnih.gov This highlights the importance of the spatial arrangement of even small alkyl substituents.

Regarding the insecticidal properties of (E)-β-farnesene based 1,2,3-thiadiazole carboxamides, the introduction of a methyl group to the phenyl ring led to a decrease in aphicidal activity compared to halogenated analogs. mdpi.com

Furthermore, a study on the antifungal activities of alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates revealed a clear dependency on the length of the alkyl chain. The optimal antifungal activity was observed with chain lengths of 6 to 11 carbons. For instance, the hexyl ester derivative showed potent fungistatic activity against Alternaria kikuchiana, while the heptyl, octyl, and undecyl esters were highly active against Gibberella zeae. nih.gov This indicates that the size and lipophilicity of the alkyl group are crucial for antifungal efficacy.

Compound IDN-Benzyl/Alkyl SubstitutionBiological ActivityActivity MetricReference
7 (S)-methyl on benzylic positionNecroptosis InhibitionActive Enantiomer nih.govnih.gov
8 methyl-phenylAphicidalLC₅₀ = 61.8 µg/mL mdpi.com
9 Hexyl (as carbamate (B1207046) ester)Antifungal (A. kikuchiana)90.7% inhibition at 50 µg/mL nih.gov
10 Heptyl (as carbamate ester)Antifungal (G. zeae)78% inhibition at 5 µg/mL nih.gov
11 Octyl (as carbamate ester)Antifungal (G. zeae)63% inhibition at 5 µg/mL nih.gov
12 Undecyl (as carbamate ester)Antifungal (G. zeae)59% inhibition at 5 µg/mL nih.gov

Role of the 1,2,3-Thiadiazole Ring Substitutions on Activity

The 1,2,3-thiadiazole ring is the central scaffold of these compounds, and substitutions at its 4- and 5-positions are pivotal in defining their biological activity profiles.

Substituent Effects at the 4- and 5-Positions of the 1,2,3-Thiadiazole Ring

SAR studies have shown that small, cyclic alkyl groups at the 4-position of the 1,2,3-thiadiazole ring are optimal for necroptosis inhibitory activity. The cyclopropyl (B3062369) group, in particular, was identified as a favorable substituent. nih.govnih.gov This suggests that a compact and conformationally restricted group at this position enhances the interaction with the target protein.

At the 5-position of the thiadiazole ring, the nature of the substituent has been shown to be critical. For necroptosis inhibitors, a 2,6-dihalobenzylamide group at this position was found to be optimal. nih.govnih.gov This indicates a specific binding pocket that accommodates a di-ortho-substituted aromatic ring.

In the context of antiviral activity, a study on piperidine-based thiadiazole derivatives revealed that substitutions on a phenyl ring attached to the thiadiazole core affect the inhibitory action. mdpi.com While this study does not directly pertain to the 4- and 5-positions of the thiadiazole in the N-benzyl-1,2,3-thiadiazole-4-carboxamide scaffold, it underscores the importance of substituents on aryl rings connected to the thiadiazole core.

Position on Thiadiazole RingOptimal SubstituentBiological ActivityReference
4-position CyclopropylNecroptosis Inhibition nih.govnih.gov
5-position 2,6-dihalobenzylamideNecroptosis Inhibition nih.govnih.gov

Isomeric Influences on Biological Activity Profiles

The positional isomerism of substituents on the aromatic rings of this compound derivatives can lead to significant differences in their biological activities. This is often attributed to the different spatial arrangements of the substituents, which can affect how the molecule fits into the binding site of its biological target.

Importance of the Carboxamide Linker in Molecular Interactions

The carboxamide linker (-CONH-) is a fundamental component of the this compound scaffold, providing a crucial linkage between the thiadiazole ring and the N-benzyl group. This linker is not merely a passive spacer but actively participates in molecular interactions that are essential for biological activity.

The amide group is known to be a key pharmacophore in many biologically active molecules due to its ability to form hydrogen bonds. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the carboxamide linker allow it to form strong and specific interactions with amino acid residues in the binding sites of target proteins. These hydrogen bonds can play a critical role in the orientation and stabilization of the ligand-protein complex, thereby contributing significantly to the binding affinity and selectivity of the compound.

Hydrogen Bonding Contributions of the Carboxamide Moiety

The carboxamide linkage (-CONH-) is a prevalent functional group in many biologically active molecules and approved drugs, primarily due to its unique ability to participate in hydrogen bonding interactions. nih.govresearchgate.net This moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing it to form strong and specific interactions with biological targets such as protein kinases and receptors. nih.govresearchgate.net

In the context of this compound derivatives, the amide group is crucial for orienting the molecule within a binding site and establishing key hydrogen bonds that contribute to its biological activity. acs.org Theoretical and experimental studies on related thiadiazole structures have demonstrated that functional groups attached to the ring are capable of creating numerous intermolecular interactions, including hydrogen bonding within a crystalline lattice. psu.eduresearchgate.net For instance, in the development of c-Met kinase inhibitors, the thiazole (B1198619) carboxamide moiety was found to be more suitable for hydrogen-bonding interactions with the target enzyme compared to the thiadiazole carboxamide, highlighting the critical role of this functional group in molecular recognition. nih.gov The ability of the carboxamide to form these directed interactions is a cornerstone of the SAR for this scaffold.

Below is an interactive data table summarizing the hydrogen bonding potential of the carboxamide group.

FeatureRoleSignificance in Binding
Amide N-H Hydrogen Bond DonorForms directed H-bonds with acceptor residues (e.g., backbone carbonyls) in target proteins.
Carbonyl C=O Hydrogen Bond AcceptorForms directed H-bonds with donor residues (e.g., backbone N-H, side-chain hydroxyls) in target proteins.
Planarity Conformational RigidityThe planar nature of the amide bond helps to restrict the conformation of the molecule, reducing the entropic penalty upon binding.

Stereochemical Considerations: Enantiomeric Activity Differences

Stereochemistry often plays a pivotal role in the biological activity of chiral compounds. mdpi.com When a chiral center is introduced into the this compound scaffold, significant differences in the activity between enantiomers can be observed. This is particularly evident in derivatives where the benzylic carbon becomes a stereocenter.

A prominent example is found in the study of necrostatins, a series of nih.govnih.govmdpi.comthiadiazole benzylamides that act as necroptosis inhibitors. nih.gov Research on these compounds revealed that when a small alkyl group, such as a methyl group, is introduced at the benzylic position, creating a chiral center, the biological activity is almost exclusively confined to the (S)-enantiomer. nih.gov The (R)-enantiomer, in contrast, shows markedly reduced or no activity. This stark difference underscores the importance of a precise three-dimensional arrangement of substituents for effective interaction with the biological target. Such enantioselectivity suggests that the target protein has a specific chiral binding pocket that preferentially accommodates one enantiomer over the other.

The table below illustrates the typical activity differences observed between enantiomers in this class of compounds.

EnantiomerRelative Position of SubstituentsObserved Biological ActivityRationale
(S)-Enantiomer Specific 3D orientationPotent Inhibitory ActivityOptimal fit into the chiral binding pocket of the target protein, allowing for key binding interactions.
(R)-Enantiomer Mirror-image 3D orientationWeak or No ActivitySteric clashes or improper positioning of key functional groups within the binding pocket prevent effective binding.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to modify a lead compound's core structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile, while retaining the essential binding interactions. cambridgemedchemconsulting.com A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological properties. cambridgemedchemconsulting.com

In the optimization of this compound derivatives, both strategies have been explored. The 1,2,3-thiadiazole ring itself can be considered a bioisostere of other heterocycles like pyrimidine (B1678525) and oxadiazole. researchgate.netnih.gov This allows medicinal chemists to replace the core scaffold with other rings to modulate the compound's characteristics.

Key examples of these strategies include:

Replacement with Thiazole: In the development of c-Met inhibitors, a direct comparison was made between thiadiazole carboxamides and thiazole carboxamides. nih.gov The results indicated that the thiazole carboxamide scaffold led to greater potency, suggesting it was a more favorable scaffold for interactions with that specific target. nih.gov

These examples demonstrate that while the 1,2,3-thiadiazole ring is a viable scaffold, exploring alternative heterocyclic cores can lead to the discovery of compounds with improved therapeutic potential.

The following table summarizes bioisosteric replacements for the 1,2,3-thiadiazole scaffold.

Original ScaffoldBioisosteric ReplacementEffect on ActivityReference
1,2,3-ThiadiazoleThiopheneTolerated, but with some erosion of potency. nih.gov
1,2,3-ThiadiazoleThiazoleResulted in greater potency against c-Met kinase. nih.gov
1,2,3-ThiadiazolePyrimidineThiadiazole is considered a bioisostere of pyrimidine. researchgate.net
1,2,3-ThiadiazoleOxadiazoleThiadiazole is considered a bioisostere of oxadiazole. researchgate.netnih.gov

Mechanistic Investigations of N Benzyl 1,2,3 Thiadiazole 4 Carboxamide in Biological Systems

Enzyme Inhibition Mechanism Studies

Research into thiadiazole carboxamide derivatives has revealed a broad spectrum of enzyme inhibitory activities. The thiadiazole core, existing in isomers such as 1,2,3-, 1,2,4-, and 1,3,4-thiadiazole (B1197879), serves as a critical pharmacophore for interacting with diverse enzyme active sites. nih.gov

Thiadiazole and thiazole (B1198619) carboxamide derivatives have been identified as potent kinase inhibitors, a class of enzymes crucial in cellular signaling pathways that are often dysregulated in cancer. encyclopedia.pubhealthinformaticsjournal.com

Notably, extensive research has focused on the inhibition of the c-Met kinase. In one study, a series of thiazole/thiadiazole carboxamide-derived analogues were designed and synthesized. nih.gov Through several cycles of optimization, specific derivatives emerged as highly potent c-Met inhibitors in both biochemical and cellular assays. healthinformaticsjournal.comnih.gov For instance, compound 51am (a thiazole carboxamide derivative) demonstrated an IC50 value of 2.54 nM against c-Met. nih.gov Mechanistic evaluation showed that these compounds could inhibit c-Met phosphorylation, induce cell cycle arrest, and promote apoptosis in cancer cell lines. healthinformaticsjournal.comnih.gov

While the 1,2,3-thiadiazole (B1210528) scaffold is part of the broader thiadiazole family, specific mechanistic studies on its derivatives against EGFR, HER-2, NIK, and IKK are not prominent in the reviewed literature. However, related structures like 1,3,4-thiadiazoles have been utilized in the discovery of compounds targeting c-Src/Abl tyrosine kinases. encyclopedia.pub

The inhibition of Glycogen Synthase Kinase 3β (GSK-3β) is another significant area of investigation, which is discussed in more detail in section 6.1.4.

Compound ClassTarget KinaseKey Findings / IC50 ValuesReference
Thiazole/Thiadiazole Carboxamide Derivativesc-MetCompound 51am showed an IC50 of 2.54 nM. Compound 51an had an IC50 of 3.73 nM. The mechanism involves inhibition of c-Met phosphorylation. nih.gov
1,2,4-Thiadiazole DerivativesGSK-3βRecognized as a promising scaffold for inhibiting GSK-3β. encyclopedia.pub

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov The thiadiazole scaffold, particularly in the form of sulfonamides like acetazolamide (B1664987) and methazolamide, is a well-established pharmacophore for potent carbonic anhydrase inhibition. nih.govsmolecule.com

The inhibitory mechanism of thiadiazole sulfonamides involves the coordination of the sulfonamide group to the Zn(II) ion located in the enzyme's active site. This binding displaces the zinc-bound water molecule (or hydroxide (B78521) ion), which is essential for the catalytic cycle, thereby blocking the enzyme's activity. nih.gov Different isoforms of carbonic anhydrase exist (e.g., hCA I, II, IX, XII), and derivatives of thiadiazole have been developed to achieve selective inhibition of specific isoforms, such as the tumor-associated CA IX and CA XII. nih.govnih.gov While much of the research focuses on thiadiazole sulfonamides, the core heterocyclic ring is critical for positioning the zinc-binding group correctly within the active site. nih.govsmolecule.com

Thiadiazole derivatives have emerged as promising scaffolds for targeting epigenetic enzymes like Histone Deacetylases (HDACs) and Lysine-Specific Demethylase 1 (LSD1).

HDAC Inhibition: HDACs are zinc-dependent enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins. vulcanchem.com Overexpression of certain HDACs is linked to cancer progression. healthinformaticsjournal.comvulcanchem.com The thiadiazole ring has been investigated as a zinc-binding group in novel HDAC inhibitors. healthinformaticsjournal.com For example, 1,3,4-thiadiazole hydroxamate derivatives have been synthesized and shown to have potent HDAC1 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. healthinformaticsjournal.com The proposed mechanism involves the thiadiazole moiety coordinating with the zinc ion in the HDAC active site, a critical interaction for potent inhibition. healthinformaticsjournal.com

LSD1 Modulation: LSD1 is a flavin-dependent demethylase that removes methyl marks from histone H3, and its overexpression is also implicated in various cancers. mdpi.com Research has shown that compounds incorporating the 1,3,4-thiadiazole ring can act as effective LSD1 inhibitors. mdpi.com A study described a series of compounds with three 1,3,4-thiadiazole rings that exhibited significant antiproliferative activity against breast cancer cell lines, which was attributed to their inhibition of LSD1. mdpi.com Although these studies focus on the 1,3,4-isomer, they establish the potential of the thiadiazole scaffold for modulating key epigenetic targets.

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to various diseases. tandfonline.com The thiadiazole scaffold has been incorporated into molecules designed to inhibit this kinase. Specifically, derivatives of 1,2,4-thiadiazoles have been noted for their potential as GSK-3β inhibitors. encyclopedia.pub

Inhibition of GSK-3β can occur through different mechanisms, including ATP-competitive and non-ATP-competitive pathways. tandfonline.com ATP-competitive inhibitors bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. Non-ATP competitive inhibitors bind to other sites on the enzyme, such as the substrate-binding site, leading to a different pharmacological profile. tandfonline.com Benzimidazole-based thiadiazole conjugates have been synthesized and evaluated, with some compounds showing potent in vitro inhibition of GSK-3β. researchgate.net Molecular docking studies of these compounds suggest that they interact with key amino acid residues like ASP-133, VAL-135, and LYS-183 in the GSK-3β active site through hydrogen bonding. researchgate.net

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis. Inhibitors of this enzyme are of interest for treating hyperpigmentation disorders. Various heterocyclic compounds, including thiadiazole derivatives, have been investigated as tyrosinase inhibitors.

Kinetic studies on a series of 1,3,4-thiadiazole-2(3H)-thiones and related compounds revealed a mixed-type of inhibition against mushroom tyrosinase. This suggests that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. The proposed mechanism involves the thiadiazole ring binding to the dicopper center within the enzyme's active site. In another study, N-arylated benzamides bearing a thiazole-triazole core were found to be potent non-competitive inhibitors of mushroom tyrosinase, with one derivative showing an inhibition constant (Ki) of 0.016 μM. Computational docking studies supported these findings, indicating a favorable binding orientation within the tyrosinase active site.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are a primary therapeutic strategy for Alzheimer's disease. The thiadiazole moiety has been extensively used as a core scaffold in the design of potent cholinesterase inhibitors.

Numerous studies have reported the synthesis of 1,3,4-thiadiazole derivatives that exhibit significant inhibitory activity against both AChE and BuChE, often in the nanomolar to low micromolar range. For instance, one study synthesized a library of drug-1,3,4-thiadiazole hybrid compounds and found a derivative, compound 3b , to be a highly potent AChE inhibitor with an IC50 value of 18.1 ± 0.9 nM. Kinetic analyses of these compounds frequently reveal a mixed-type inhibition mechanism, indicating that they can bind to both the catalytic active site and the peripheral anionic site of the enzyme. This dual-site binding is a desirable feature for potential anti-Alzheimer's agents.

Compound ClassTarget EnzymeInhibition Data (IC50)Inhibition TypeReference
Drug-1,3,4-Thiadiazole Hybrids (e.g., Compound 3b )AChE18.1 ± 0.9 nMMixed-type
(1,3,4-Thiadiazol-2-yl)benzene-1,3-diol Derivatives (e.g., Compound 9 )AChE0.053 µMMixed-type
(1,3,4-Thiadiazol-2-yl)benzene-1,3-diol DerivativesBuChEIC50 values ranging up to >500 µM-

Receptor Binding and Ligand-Target Interactions

The interaction of a ligand with its biological target is the foundational event for its pharmacological effect. For derivatives of thiadiazole-carboxamide, these interactions are primarily governed by the molecule's three-dimensional structure and its capacity to form non-covalent bonds within the receptor's binding site.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score. Studies on various 1,3,4-thiadiazole derivatives, which are structural isomers of the 1,2,3-thiadiazole core, have demonstrated their potential to bind effectively to several key protein targets.

For instance, docking studies on novel 1,3,4-thiadiazole-based compounds against Epidermal Growth Factor Receptor (EGFR) have shown significant binding affinities. researchgate.net Similarly, other research focusing on different 1,3,4-thiadiazole derivatives targeting EGFR tyrosine kinase revealed strong binding interactions, suggesting that the thiadiazole-carboxamide scaffold is a viable candidate for kinase inhibition. nih.gov A novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), which shares the N-benzyl carboxamide moiety, was also shown to have favorable docking interactions with EGFR tyrosine kinase. nih.gov

These computational predictions are crucial for prioritizing compounds for further experimental validation. Below is a representative table of docking scores for analogous compounds against relevant biological targets, illustrating the potential binding affinities.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)
1,3,4-Thiadiazole DerivativeEGFR Tyrosine Kinase-7.1 to -10.8 nih.gov
1,3,4-Thiadiazole DerivativeDihydropteroate Synthase (DHPS)High Docking Score (unspecified value) nih.gov
Furo[3,4-d]pyrimidine-carboxamideEGFR Tyrosine KinaseFavorable Interaction (unspecified value) nih.gov

This table is interactive. Click on the headers to sort the data.

The binding mode describes the specific orientation and conformation of the ligand within the protein's active site. For thiadiazole derivatives, the binding mode is critical for achieving inhibitory activity.

EGFR Tyrosine Kinase: In docking studies of 1,3,4-thiadiazole derivatives with EGFR, the compounds typically occupy the ATP-binding pocket of the kinase domain. researchgate.netnih.gov The thiadiazole ring and the carboxamide linker often play a central role in anchoring the molecule, allowing the benzyl (B1604629) group and other substituents to interact with hydrophobic regions of the pocket. This mode of binding is characteristic of many Type I kinase inhibitors. nih.gov

Dihydropteroate Synthase (DHPS): Molecular docking investigations of novel 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives against DHPS from S. aureus indicated a strong connection with the target protein. nih.gov This suggests that the thiadiazole-carboxamide scaffold can effectively fit within the active site of this bacterial enzyme, which is crucial for folate synthesis.

Information regarding the binding mode of N-benzyl-1,2,3-thiadiazole-4-carboxamide with the 5P4Q protein is not available in the reviewed literature.

The stability of the ligand-receptor complex is determined by a network of non-covalent interactions. Hydrogen bonds and π-π stacking are paramount among these for aromatic heterocyclic compounds like this compound.

Hydrogen Bonding: The carboxamide group (-CONH-) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In simulations with EGFR, this group frequently forms critical hydrogen bonds with backbone residues in the hinge region of the kinase, such as Methionine. nih.gov The nitrogen atoms within the thiadiazole ring can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic nature of both the thiadiazole ring and the benzyl group facilitates π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan in the active site. nih.gov These interactions are crucial for stabilizing the ligand's orientation. Research on oxadiazole systems, which are electronically similar to thiadiazoles, has confirmed the significant role of π-π stacking in molecular recognition and binding. nih.gov Molecular dynamics simulations of related compounds have been used to confirm the stability of these protein-ligand interactions over time. researchgate.net

A summary of typical interactions observed in docking studies of related compounds is provided below.

Interaction TypeFunctional Group InvolvedInteracting Amino Acid Residues (Examples)
Hydrogen BondingCarboxamide (-CONH-)Met, Asp, Lys, Thr
Hydrogen BondingThiadiazole Ring NitrogensSer, Thr, Gln
π-π StackingBenzyl Ring, Thiadiazole RingPhe, Tyr, Trp, His

This table is interactive. Users can sort the data by clicking on the column headers.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand. While data on thiadiazoles is scarce, studies on closely related thiazole carboxamide derivatives have shown significant activity as allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov

One study identified a thiazole carboxamide derivative, MMH-5, as a potent negative allosteric modulator of GluA2-containing AMPA receptors. nih.gov This compound was found to significantly reduce the receptor's current amplitude and alter its deactivation and desensitization kinetics. nih.gov This finding highlights the potential of the broader class of azole carboxamides to function as allosteric modulators, a mechanism that offers advantages in fine-tuning physiological responses. nih.gov

Cellular Pathway Modulation

Beyond direct receptor binding, the ultimate biological effect of a compound is determined by its ability to modulate intracellular signaling pathways. For thiadiazole derivatives, a significant body of research points towards the modulation of pathways controlling cell proliferation and survival.

The cell cycle is a tightly regulated process that governs cell division. A common mechanism of action for anticancer agents is the disruption of this cycle, leading to a halt in proliferation, or cell cycle arrest. Several studies have demonstrated that compounds based on the 1,3,4-thiadiazole scaffold are potent inducers of cell cycle arrest. turkjps.orgnih.gov

For example, a series of novel 1,3,4-thiadiazole derivatives were shown to induce cell cycle arrest at different phases depending on the cell line. turkjps.org Some compounds in the series caused an accumulation of cells in the G1/S phase, while others led to arrest in the G2/M phase. turkjps.org Another study on a 2-amino-1,3,4-thiadiazole (B1665364) derivative, known as FABT, found that it induced cell cycle arrest in the G0/G1 phase in human non-small lung carcinoma cells. nih.gov This arrest was associated with an upregulation of the cyclin-dependent kinase inhibitor p27/Kip1. nih.gov Similarly, synthetic 1,2,4-triazole-3-carboxamides, which share the carboxamide feature, have also been shown to exhibit their antiproliferative effects through the induction of cell cycle arrest. nih.govresearchgate.net

These findings suggest that a likely mechanism of action for this compound, should it possess antiproliferative properties, would be the induction of cell cycle arrest, potentially through the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases.

Apoptosis Induction Pathways Mediated by this compound

While direct studies on this compound's role in apoptosis are not extensively documented, research on analogous thiadiazole-containing compounds suggests a potential to induce programmed cell death. Apoptosis is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. The induction of apoptosis is a key mechanism for many chemotherapeutic agents.

Thiadiazole derivatives have been shown to trigger apoptosis through the intrinsic pathway , which is initiated by intracellular stress signals and culminates in the activation of caspase-3. nih.gov This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Studies on related compounds indicate that they can modulate the expression of these proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent caspase activation. nih.gov

The extrinsic pathway , initiated by the binding of death ligands to cell surface receptors, also converges on the activation of executioner caspases. nih.gov Some heterocyclic compounds have been found to influence this pathway, although specific data on this compound is not currently available.

Table 1: Effects of Thiadiazole Derivatives on Apoptosis Markers

Compound ClassCell LineObserved EffectsReference
1,3-Thiazole incorporated phthalimide (B116566) derivativesMCF-7, MDA-MB-468, PC-12DNA fragmentation, increased caspase-3 activity, induction of apoptosis via intrinsic pathway. nih.gov nih.gov
1,2,3-Triazole/1,2,4-oxadiazole hybridsHuman epithelial (A-594) cancer cell lineActivation of caspase-3 and caspase-8, upregulation of Bax, downregulation of Bcl-2. nih.gov nih.gov

Note: This data is based on structurally related compounds and not this compound itself.

Necroptosis Inhibition and Its Underlying Mechanisms

Necroptosis is a form of programmed necrosis that is executed independently of caspases and plays a significant role in various pathological conditions, including inflammatory diseases and ischemia-reperfusion injury. A series of nih.govnih.govsemanticscholar.orgthiadiazole benzylamides, a class to which this compound belongs, have been identified as potent inhibitors of necroptosis.

The central pathway of necroptosis involves the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), which form a complex known as the necrosome. frontiersin.org This leads to the phosphorylation and activation of the mixed lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of necroptosis. nih.gov Activated MLKL translocates to the plasma membrane, where it forms pores, leading to cell lysis. embopress.orgresearchgate.net

Research on nih.govnih.govsemanticscholar.orgthiadiazole benzylamides has shown that these compounds can inhibit TNF-α-induced necroptosis in FADD-deficient Jurkat T cells. The mechanism of inhibition is believed to involve the direct or indirect targeting of key components of the necrosome. While the precise molecular target of this compound has not been definitively identified, related compounds have been shown to interfere with the kinase activity of RIPK1 or the subsequent steps involving MLKL. nih.govfrontiersin.orgnih.gov

Table 2: Inhibition of Necroptosis by nih.govnih.govsemanticscholar.orgThiadiazole Benzylamides

Compound ClassCellular ModelMethod of Necroptosis InductionKey FindingsReference
nih.govnih.govsemanticscholar.orgThiadiazole benzylamidesFADD-deficient Jurkat T cellsTNF-αPotent inhibition of necroptosis.

Note: This data is for the general class of compounds.

Inhibition of Protein Phosphorylation Events in Signal Transduction Pathways

Protein phosphorylation, catalyzed by protein kinases, is a fundamental mechanism in signal transduction that governs a multitude of cellular processes. The aberrant phosphorylation of proteins is a common feature of many diseases, making protein kinases attractive therapeutic targets.

Thiadiazole derivatives have been investigated for their ability to inhibit various protein kinases. For instance, certain triazolo-thiadiazole derivatives have been shown to inhibit the phosphorylation of Akt (also known as Protein Kinase B), a key kinase in cell survival and proliferation pathways. nih.gov Inhibition of Akt phosphorylation can lead to the suppression of downstream signaling and may contribute to the pro-apoptotic effects of these compounds.

Furthermore, other heterocyclic compounds containing the thiazole moiety have demonstrated inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical in cancer progression. nih.gov The inhibitory mechanism often involves competitive binding to the ATP-binding site of the kinase domain. While direct evidence for this compound is lacking, its structural features suggest a potential for interaction with kinase active sites.

Table 3: Protein Kinase Inhibition by Thiadiazole Derivatives

Compound ClassTarget KinaseCellular/Biochemical AssayOutcomeReference
1,2,4-Triazolo[3,4-b]-1,2,4-thiadiazolesAkt1, Akt2In vitro kinase assay, Western blotInhibition of Akt Ser-473 phosphorylation. nih.gov nih.gov
2-Substituted thiazole carboxamidesAkt1, Akt2, Akt3In vitro kinase assayPotent pan-Akt inhibition. researchgate.net researchgate.net
1,2,3-Triazole/1,2,4-oxadiazole hybridsEGFR, VEGFR-2In vitro kinase assayDual inhibition of EGFR and VEGFR-2. nih.gov nih.gov

Note: This data is based on structurally related compounds and not this compound itself.

Advanced Research Applications of Thiadiazole Carboxamide Scaffolds

Applications in Medicinal Chemistry and Drug Discovery Platforms

The thiadiazole ring, a five-membered heterocycle containing sulfur and two nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its derivatives are known to exhibit a wide range of pharmacological activities. nih.govmdpi.com The mesoionic character of the thiadiazole ring allows compounds containing it to cross cellular membranes and interact effectively with biological targets. nih.gov When combined with a carboxamide group, which can form crucial hydrogen-bonding interactions, the resulting thiadiazole carboxamide scaffold becomes a powerful tool in drug design and discovery. nih.gov

Lead Compound Identification and Optimization Strategies

Thiadiazole carboxamide derivatives are frequently identified as lead compounds in screening campaigns for various therapeutic targets. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

Optimization strategies for these scaffolds often involve systematic modifications of different parts of the molecule to improve potency, selectivity, and pharmacokinetic properties. For instance, in the development of c-Met kinase inhibitors, researchers synthesized four series of thiazole (B1198619)/thiadiazole carboxamide-derived analogues. nih.govresearchgate.net Through several cycles of structure-activity relationship (SAR) optimization, they identified compounds with significantly enhanced inhibitory activity. nih.govresearchgate.net This process typically involves altering substituents on the phenyl rings and modifying the linker between the core structures to achieve optimal interaction with the target enzyme. nih.govresearchgate.net

Design of Novel Inhibitors with Enhanced Potency and Selectivity

The thiadiazole carboxamide scaffold is instrumental in the design of novel enzyme inhibitors with high potency and selectivity. This is crucial for minimizing off-target effects and improving the safety profile of potential drugs.

One prominent area of research is the development of kinase inhibitors for cancer therapy. nih.govnih.gov For example, a series of thiazole/thiadiazole carboxamide derivatives were designed and evaluated as c-Met kinase inhibitors. nih.govnih.govtandfonline.com The most promising compound from this series, 51am , demonstrated remarkable potency against c-Met with an IC₅₀ value of 2.54 nM. nih.govtandfonline.com It also showed activity against several c-Met mutants, suggesting it could overcome certain forms of drug resistance. nih.govtandfonline.com The selectivity of these inhibitors is a key focus, with studies showing that thiazole carboxamide moieties can be more favorable for hydrogen-bonding interactions with c-Met than thiadiazole carboxamide moieties in certain contexts. nih.gov

Another application is in the development of cyclooxygenase (COX) inhibitors. A study on new thiazole carboxamide derivatives identified compounds with potent inhibitory activity against both COX-1 and COX-2 enzymes. acs.org For instance, compound 2b was the most effective against the COX-1 enzyme with an IC₅₀ of 0.239 μM and also showed potent activity against COX-2 with an IC₅₀ value of 0.191 μM. acs.org Compound 2a showed the highest selectivity for COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs with reduced gastrointestinal side effects. acs.org

CompoundTargetIC₅₀ (nM)Reference
51amc-Met Kinase2.54 nih.govtandfonline.com
51akc-Met Kinase3.89 nih.gov
51anc-Met Kinase3.73 nih.gov
2bCOX-1239 acs.org
2bCOX-2191 acs.org
2aCOX-2958 acs.org

Development of Multifaceted Therapeutic Agents

The versatility of the thiadiazole scaffold allows for the development of therapeutic agents that can address multiple aspects of a disease. nih.govstorkapp.me These multifaceted agents can offer advantages over single-target drugs, particularly in complex diseases like cancer.

Research has focused on creating dual-target inhibitors. For example, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been developed as EGFR/HER-2 dual-target inhibitors. nih.gov These compounds were shown to inhibit the kinase activity of both receptors, which are crucial drivers of growth in many cancers. The lead compound from this study, YH-9 , not only inhibited cancer cell proliferation but also diminished the secretion of angiogenic factors, thereby inhibiting the formation of new blood vessels that tumors need to grow. nih.gov This dual action of inhibiting tumor growth and angiogenesis highlights the potential of thiadiazole-based compounds as multifaceted therapeutic agents. nih.gov The broad pharmacological potential of thiadiazole derivatives continues to be an active area of research for developing new drugs. nih.gov

Integration in Materials Science Research

Beyond medicine, thiadiazole-containing molecules are valuable building blocks in materials science due to their electronic properties and ability to coordinate with metal ions. isres.org This has led to their use in creating advanced materials like Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

Thiadiazole-Based Metal-Organic Frameworks (MOFs) for Luminescent Applications

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked by organic ligands. mdpi.com Luminescent MOFs (LMOFs) are a subclass that has garnered significant attention for applications in chemical sensing, bio-imaging, and light-emitting diodes. scientificarchives.comscientificarchives.com

The incorporation of thiadiazole-based ligands into MOFs is a promising strategy for creating novel LMOFs. The thiadiazole ring, often part of a larger π-conjugated system in the ligand, can impart strong luminescent properties to the resulting framework. scientificarchives.com For instance, a solvothermal reaction of 4,4′-(benzothiadiazole-4,7-diyl)dibenzoate with Zn(II) ions resulted in a three-dimensional porous MOF. rsc.org This material exhibited highly selective fluorescent enhancement in the presence of Cd²⁺ ions, demonstrating its potential as a chemical sensor. rsc.org The presence of sulfur and nitrogen atoms in the thiadiazole ring can also facilitate soft acid-soft base interactions with heavy metal pollutants, making these MOFs excellent candidates for detecting ions like Hg(II) and Pb(II). mdpi.com

Coordination Polymers and Their Role in Material Design

Coordination Polymers (CPs) are similar to MOFs but can also include one- or two-dimensional structures. Thiadiazole-based ligands are also extensively used in the design of CPs with interesting properties. mdpi.comresearchgate.net The ability of the nitrogen and sulfur atoms in the thiadiazole ring to coordinate with metal centers in various ways allows for the construction of a diverse range of structural architectures.

Potential in Energetic Materials Development

The quest for novel energetic materials with enhanced performance, improved stability, and reduced sensitivity is a continuous endeavor in materials science. High-nitrogen heterocyclic compounds are at the forefront of this research due to their high heats of formation, which translates to a significant release of energy upon decomposition. The thiadiazole nucleus, with its inherent nitrogen content and thermal resilience, presents a promising platform for the design of new energetic materials.

Theoretical and computational studies on various thiadiazole derivatives have indicated that the structural and energetic properties of these heterocycles can be tailored by substituent groups. isres.org For instance, the incorporation of nitro groups or other explosophores onto the thiadiazole ring is a common strategy to increase the energetic output. While N-benzyl-1,2,3-thiadiazole-4-carboxamide itself is not a high-nitrogen energetic material in its current form, it can be considered a precursor or a building block for the synthesis of more energetic compounds. The benzyl (B1604629) group, for example, could be nitrated to introduce nitro functionalities, thereby increasing the oxygen balance and energetic performance of the molecule.

The thermal stability of the thiadiazole ring is a crucial factor for its potential application in energetic materials. Research on related heterocyclic compounds has shown that the decomposition temperature is a key parameter in assessing their viability as stable energetic materials. While specific data for this compound is scarce, the general thermal behavior of thiadiazole derivatives suggests a degree of stability that could be advantageous. Further research, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), would be necessary to fully characterize its thermal decomposition profile and assess its suitability for energetic applications.

Table 1: Theoretical Energetic Properties of Substituted Thiadiazole Scaffolds (Illustrative) This table presents hypothetical data based on general principles of energetic materials to illustrate the potential impact of substituents on a thiadiazole carboxamide core. Actual values for this compound and its derivatives would require experimental determination.

CompoundSubstituent on Benzyl RingCalculated Density (g/cm³)Calculated Heat of Formation (kJ/mol)Calculated Detonation Velocity (km/s)Calculated Detonation Pressure (GPa)
This compound-H1.35+1506.518
N-(4-nitrobenzyl)-1,2,3-thiadiazole-4-carboxamide-NO₂1.55+2507.828
N-(2,4,6-trinitrobenzyl)-1,2,3-thiadiazole-4-carboxamide- (NO₂)₃1.75+4508.935

Applications in Polymers and Protective Coatings

The incorporation of heterocyclic moieties into polymer backbones is a well-established strategy for enhancing their thermal, mechanical, and optical properties. The rigid and aromatic nature of the thiadiazole ring makes it an attractive candidate for the synthesis of high-performance polymers. Research has demonstrated that polyamides and other polymers containing thiadiazole units exhibit excellent thermal stability, high refractive indices, and good mechanical strength. ontosight.aidtic.mil

Polyamides synthesized from diamino-thiadiazole monomers have shown high glass transition temperatures (Tg) and decomposition temperatures (Td), indicating their suitability for applications requiring high thermal resistance. ontosight.aidtic.mil For instance, polyamides derived from 2,5-diamino-1,3,4-thiadiazole (B1295027) have exhibited Tg values in the range of 230-246°C and Td values up to 477°C. ontosight.ai These properties are attributed to the rigidity of the thiadiazole ring and the strong intermolecular forces, such as hydrogen bonding, associated with the amide linkages. While this compound is not a monomer for polymerization in its current form, its synthesis demonstrates the formation of a stable amide linkage with a thiadiazole ring, a foundational concept in the development of thiadiazole-based polyamides.

Table 2: Thermal and Mechanical Properties of Polyamides Containing Thiadiazole Units

PolymerThiadiazole MonomerGlass Transition Temperature (Tg, °C)Decomposition Temperature (Td, °C)Tensile Strength (MPa)Refractive Index
Polyamide A2,5-diamino-1,3,4-thiadiazole2464731051.710
Polyamide B3,4-diamino-1,2,5-thiadiazole230477981.716

In the realm of protective coatings, thiadiazole derivatives have shown significant promise as corrosion inhibitors for various metals and alloys. sphinxsai.comresearchgate.net The presence of sulfur and nitrogen atoms in the thiadiazole ring allows for strong adsorption onto metal surfaces, forming a protective film that inhibits the corrosion process. sphinxsai.com These heteroatoms act as active centers for adsorption by donating lone pairs of electrons to the vacant d-orbitals of the metal.

Studies have shown that the inhibition efficiency of thiadiazole derivatives is dependent on their concentration, the nature of the corrosive medium, and the specific substituents on the thiadiazole ring. The benzyl group in this compound could enhance its corrosion inhibition properties due to the increased surface area and the presence of the aromatic ring, which can interact with the metal surface through π-electrons. The carboxamide group can also contribute to the adsorption process through hydrogen bonding.

The general mechanism of corrosion inhibition by thiadiazole derivatives involves the formation of a protective barrier on the metal surface, which can be either a physical or a chemical adsorption process. This barrier effectively blocks the active sites for corrosion and prevents the diffusion of corrosive species to the metal surface. The effectiveness of these compounds makes them valuable additives in protective coatings for industries such as automotive, aerospace, and marine.

Table 3: Corrosion Inhibition Efficiency of Thiadiazole Derivatives on Mild Steel in Acidic Medium

InhibitorConcentration (ppm)Inhibition Efficiency (%)Adsorption Mechanism
2,5-dimercapto-1,3,4-thiadiazole10095.2Chemisorption
2-amino-5-mercapto-1,3,4-thiadiazole20092.8Mixed (Physisorption and Chemisorption)
5-amino-1,3,4-thiadiazole-2-thiol15094.5Chemisorption

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Targets for N-benzyl-1,2,3-thiadiazole-4-carboxamide

The 1,2,3-thiadiazole (B1210528) scaffold is a versatile pharmacophore known to interact with a multitude of biological targets, exhibiting activities ranging from antiviral and antifungal to insecticidal and anticancer. mdpi.comresearchgate.net For instance, certain substituted 1,2,3-thiadiazole-4-carboxamide (B1266815) derivatives have demonstrated significant activity against the Tobacco Mosaic Virus (TMV). mdpi.com Future research should prioritize screening this compound against a diverse panel of biological targets to uncover novel mechanisms of action.

Key areas for exploration include:

Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. Investigating the effect of this compound on various kinases involved in cancer cell proliferation, such as c-Met kinase, could reveal new oncological applications. nih.gov

Enzyme Inhibition: Enzymes like carbonic anhydrases are established targets for thiadiazole derivatives. mdpi.com Screening against a wider range of enzymes, including those involved in inflammatory or metabolic diseases, is a logical next step.

Antiviral Targets: Building on the known anti-TMV activity of the parent scaffold, studies should explore its efficacy against a broader spectrum of plant and human viruses, identifying specific viral proteins or enzymes that it may inhibit. mdpi.com

Neuroreceptor Binding: The impact of thiadiazole derivatives on the central nervous system is an emerging area of interest. researchgate.net Exploring the interaction of this compound with various neuroreceptors could lead to treatments for neurological disorders.

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

While classical methods for synthesizing 1,2,3-thiadiazoles, such as the Hurd-Mori reaction, are well-established, future efforts must focus on developing more efficient and environmentally friendly synthetic routes. mdpi.comisres.org The principles of green chemistry should be applied to the synthesis of this compound to reduce waste, minimize energy consumption, and use less hazardous materials. nanobioletters.com

Promising green synthetic approaches include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. nanobioletters.comdntb.gov.ua

Ultrasonic Irradiation: Sonication offers another energy-efficient method to accelerate chemical reactions. nanobioletters.comdntb.gov.ua

One-Pot, Multi-Component Reactions: Designing a synthesis where multiple steps are combined in a single reaction vessel improves efficiency and reduces the need for purification of intermediates. mdpi.com

Use of Green Solvents: Replacing traditional volatile organic solvents with water or other environmentally benign alternatives is crucial for sustainability.

Research should focus on optimizing these methods to achieve high yields and purity for this compound, making its production more economical and sustainable for potential large-scale applications. nanobioletters.com

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational tools are indispensable in modern drug discovery and materials science. nih.gov Advanced computational modeling can accelerate the investigation of this compound by predicting its biological activities and elucidating its mechanisms of action at a molecular level.

Future computational studies should include:

Molecular Docking: To predict the binding affinity and orientation of the compound within the active sites of various protein targets. ijpsr.comresearchgate.net This can help prioritize experimental screening efforts.

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of this compound and its analogs with their biological activity.

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the compound when bound to a biological target, providing insights into the stability of the interaction.

ADME/Tox Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity profile of the compound, helping to identify potential liabilities early in the development process. acs.org

The table below illustrates hypothetical docking scores for this compound against various enzyme targets, based on typical results seen for other thiadiazole derivatives. Such in silico screening would guide which biological assays to pursue.

Target ProteinProtein Data Bank (PDB) IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Carbonic Anhydrase IX5FL4-8.5His94, His96, Thr200
c-Met Kinase3F82-9.2Met1160, Tyr1230, Asp1222
HIV-1 Protease1HVR-7.8Asp25, Ile50, Gly48
TMV Coat Protein1EI7-8.1Arg92, Asp116, Tyr139

Note: This data is illustrative and represents potential outcomes from future molecular docking studies.

Strategic Derivatization for Tailored Pharmacological Profiles

The core structure of this compound offers numerous sites for chemical modification. Strategic derivatization is a powerful tool to enhance potency, selectivity, and pharmacokinetic properties. By creating a library of analogs, researchers can conduct comprehensive structure-activity relationship (SAR) studies. mdpi.com

Key derivatization strategies could involve:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., halogens, methoxy (B1213986), nitro groups) to the benzyl moiety can significantly alter electronic properties and steric interactions, potentially improving binding to target proteins.

Modification of the Carboxamide Linker: Altering the amide group could influence hydrogen bonding capabilities and metabolic stability.

Substitution at the C5 Position of the Thiadiazole Ring: While the parent compound is substituted at the C4 position, exploring derivatives with substituents at the C5 position could unlock different biological activities.

These new analogs would be systematically evaluated to build a robust SAR profile, guiding the design of next-generation compounds with optimized therapeutic potential. acs.org

Expanding Applications in Agrochemical and Industrial Chemistry

Beyond medicine, thiadiazole derivatives have established applications in agriculture as plant activators and pesticides. mdpi.comresearchgate.netisres.org The insecticidal properties of 1,2,3-thiadiazole carboxamides, for example, have been documented against aphids. mdpi.com Future research should systematically evaluate this compound for a range of agrochemical uses.

Potential applications to investigate include:

Fungicidal Activity: Testing against a broad panel of plant-pathogenic fungi. mdpi.com

Herbicidal Activity: Screening for efficacy against common weed species. researchgate.net

Plant Growth Regulation: Assessing its ability to act as a plant activator, inducing systemic acquired resistance against pathogens. mdpi.com

Industrial Applications: Exploring its use as a corrosion inhibitor or as a building block in materials science, which are known applications for other thiadiazole compounds. isres.org

The table below shows reported insecticidal activity for analogous 1,2,3-thiadiazole carboxamides, indicating a promising avenue for this compound.

Compound AnalogTarget PestLC50 (µg/mL)
(E)-β-farnesene based 1,2,3-thiadiazole carboxamide 1Myzus persicae33.4
(E)-β-farnesene based 1,2,3-thiadiazole carboxamide 2Myzus persicae50.2
Pymetrozine (Reference Insecticide)Myzus persicae7.1
Data sourced from Zhang et al. as cited in a 2021 review. mdpi.com

Integration of Omics Data for Systems-Level Understanding of Compound Effects

To gain a holistic understanding of how this compound affects biological systems, future research should integrate various "omics" technologies. This systems biology approach can reveal not only the primary target but also the downstream pathways and off-target effects of the compound.

Key omics studies would include:

Transcriptomics (RNA-Seq): To analyze how the compound alters gene expression in treated cells or organisms, providing clues about the cellular pathways it modulates.

Proteomics: To identify changes in protein expression and post-translational modifications, which can help pinpoint the compound's direct and indirect targets.

Metabolomics: To study how the compound affects metabolic pathways by measuring changes in the levels of endogenous metabolites.

Integrating data from these different levels will provide a comprehensive picture of the compound's mechanism of action, helping to predict its efficacy and potential side effects, thereby accelerating its translation from the laboratory to real-world applications.

Q & A

Q. What are the standard synthetic routes for N-benzyl-1,2,3-thiadiazole-4-carboxamide, and how is structural confirmation achieved?

Methodological Answer: The synthesis typically involves coupling reactions between 1,2,3-thiadiazole-4-carboxylic acid derivatives and benzylamine. A general procedure includes:

  • Step 1: Activation of the carboxylic acid using acyl chlorides (e.g., thionyl chloride) to form the reactive intermediate.
  • Step 2: Reaction with benzylamine in a polar aprotic solvent (e.g., acetonitrile) under inert conditions, often catalyzed by triethylamine to neutralize HCl byproducts .
  • Characterization:
    • NMR Spectroscopy: Proton (¹H) and carbon (¹³C) NMR confirm the presence of benzyl protons (δ ~4.5–5.0 ppm for CH₂) and thiadiazole carboxamide carbonyl (δ ~165–170 ppm) .
    • HPLC: Purity assessment (>95%) using reverse-phase chromatography with UV detection .
    • Mass Spectrometry (MS): Molecular ion peaks (m/z) matching the calculated molecular weight .

Q. What biological activities are commonly associated with 1,2,3-thiadiazole carboxamide derivatives, and how are these assays designed?

Methodological Answer: 1,2,3-Thiadiazole derivatives are screened for antimicrobial, antitumor, and enzyme-inhibitory activities. Assay examples:

  • Antimicrobial Testing:
    • Broth Microdilution: Minimum Inhibitory Concentration (MIC) determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using standardized CLSI protocols .
    • Disk Diffusion: Zone-of-inhibition measurements to compare efficacy against control antibiotics .
  • Cytotoxicity Assays:
    • MTT Assay: Viability testing on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Methodological Answer: Key optimization parameters include:

  • Solvent Selection: Acetonitrile or DMF enhances solubility of intermediates, reducing side reactions .
  • Catalyst Use: Triethylamine (1:1 molar ratio) improves coupling efficiency by scavenging HCl .
  • Temperature Control: Room-temperature reactions minimize thermal decomposition of thiadiazole intermediates .
  • Workup Procedures: Precipitation in ice water followed by vacuum drying ensures high purity (>90%) .

Q. How can contradictory bioactivity data between studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or structural modifications. Resolution strategies:

  • Standardized Assay Protocols: Replicate studies using identical bacterial strains (e.g., ATCC standards) and nutrient media .
  • Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing groups on the benzyl ring) on bioactivity .
  • Dose-Response Validation: Use multiple concentrations to confirm IC₅₀/MIC reproducibility .

Q. What computational methods are used to predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Simulate ligand-protein interactions (e.g., with bacterial dihydrofolate reductase) using PDB structures .
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories with AMBER force fields .
  • QSAR Modeling: Correlate substituent parameters (e.g., logP, polar surface area) with bioactivity .

Q. How can regioselectivity challenges in thiadiazole functionalization be addressed?

Methodological Answer:

  • Protecting Group Strategies: Use tert-butoxycarbonyl (Boc) groups to block reactive amines during synthesis .
  • Directed Metalation: Employ palladium catalysts for Suzuki-Miyaura couplings at specific thiadiazole positions .
  • Microwave-Assisted Synthesis: Enhance reaction specificity by reducing side-product formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.